molecular formula C12H16N2O3S B13222423 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one

Cat. No.: B13222423
M. Wt: 268.33 g/mol
InChI Key: BRRIFSMHGWVMCD-UHFFFAOYSA-N
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Description

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H16N2O3S It is a derivative of piperazine, a heterocyclic amine, and features a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one typically involves the reaction of piperazine with a sulfonyl chloride derivative in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The piperazine moiety can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct chemical and biological properties. The sulfonyl group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, while the piperazine moiety provides structural flexibility and binding affinity .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

1-(3-piperazin-1-ylsulfonylphenyl)ethanone

InChI

InChI=1S/C12H16N2O3S/c1-10(15)11-3-2-4-12(9-11)18(16,17)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3

InChI Key

BRRIFSMHGWVMCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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